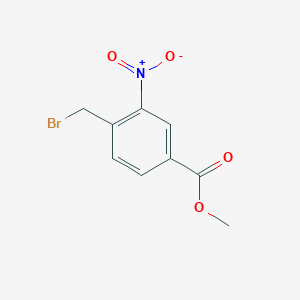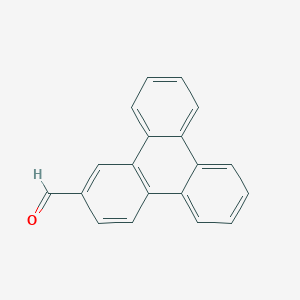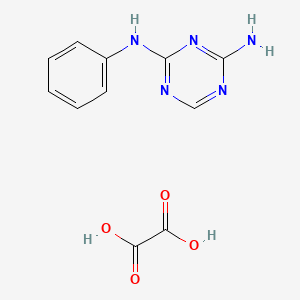
4-(溴甲基)-3-硝基苯甲酸甲酯
概述
描述
Methyl 4-(bromomethyl)benzoate is an ester derivative . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4-(bromomethyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 4-(bromomethyl)benzoate is C9H9BrO2 . The molecular weight is 229.07 g/mol . The InChI key is NLWBJPPMPLPZIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)benzoate is a solid at room temperature . It has a melting point of 57-58 °C and a boiling point of 130-135 °C/2 mmHg .科学研究应用
3-甲基-4-硝基苯甲酸的合成
4-(溴甲基)-3-硝基苯甲酸甲酯用于合成 3-甲基-4-硝基苯甲酸。此过程涉及使用乙酸中的乙酸钴和溴化钠作为助催化剂的分子氧催化氧化。反应通过自由基机制进行,溴化钠的存在对于溴自由基的形成至关重要,溴自由基促进了苄基自由基的形成 (蔡和水,2005)。
检测药品中的遗传毒性杂质
在来那度胺(一种药物)中,4-(溴甲基)-3-硝基苯甲酸甲酯被检测为遗传毒性杂质。一项研究开发并验证了一种 HPLC 方法,用于同时检测和定量该化合物以及来那度胺中的其他杂质 (加丹等人,2020)。
合成新型化合物
该化合物用于合成新型化合物,例如 4-(2-乙氧基-2-氧代-乙氧基)-3-硝基苯甲酸甲酯。合成涉及 4-羟基-3-硝基苯甲酸甲酯与 2-溴乙酸乙酯反应 (杜林,2007)。
稳定性和选择性研究
4-(溴甲基)-3-硝基苯甲酸甲酯是稳定性和选择性研究的主题,尤其是在其作为抗肿瘤剂的潜力方面。在各种条件下的强制降解研究揭示了其稳定性特征和主要降解产物的形成 [(de Freitas 等人,2014)](https://consensus.app/papers/stabilityindicating-hplcuv-determination-freitas/2afb2a142e205cdaa9f12eceec794d15/?utm_source=chatgpt).
复杂分子的固相合成
该化合物在固相合成方法中至关重要,例如构建四氢-1,4-苯并二氮杂卓-2-酮骨架和三取代的 1,4-苯并二氮杂卓-2,3-二酮。这些方法提供了快速获得结构多样的产物的高收率和纯度,展示了该化合物有机合成中的多功能性 (张等人,2004)。
有机化学中的教育应用
在教育背景下,4-(溴甲基)-3-硝基苯甲酸甲酯已用于教授 4-氨基-3-硝基苯甲酸甲酯的合成,这是一种简单的费希尔酯化反应。此实验专为有机化学入门课程设计,展示了该化合物在教育环境中的实际应用 (Kam 等人,2020)。
抗癌药物的合成
4-(溴甲基)-3-硝基苯甲酸甲酯在合成来那度胺等抗癌药物中发挥作用。它涉及多步骤过程,包括溴化、缩合和还原,突出了该化合物在药物合成中的重要性 (波诺马廖夫等人,2015)。
结构研究和氢键
涉及 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯的研究提供了对氢键链和环的见解,有助于理解分子结构和相互作用。此类研究对于晶体学和材料科学至关重要 (波蒂拉等人,2007)。
安全和危害
Methyl 4-(bromomethyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers Unfortunately, specific papers related to Methyl 4-(bromomethyl)benzoate were not found in the search results .
作用机制
Target of Action
Methyl 4-(bromomethyl)-3-nitrobenzoate is a chemical compound that is often used as an intermediate in organic synthesis It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, Methyl 4-(bromomethyl)-3-nitrobenzoate likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of Methyl 4-(bromomethyl)-3-nitrobenzoate is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds.
Action Environment
The efficacy and stability of Methyl 4-(bromomethyl)-3-nitrobenzoate, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
属性
IUPAC Name |
methyl 4-(bromomethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYRBBZOHUETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539429 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-nitrobenzoate | |
CAS RN |
88089-94-5 | |
| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)
